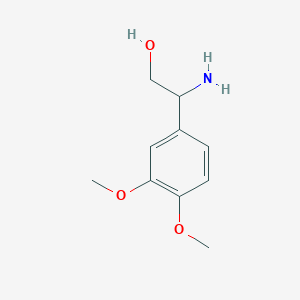

2-Amino-2-(3,4-dimethoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-2-(3,4-dimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C10H15NO3 . It has an average mass of 197.231 Da and a monoisotopic mass of 197.105194 Da . It is also known by other names such as “2-amino-1-(3,4-dimethoxyphenyl)ethan-1-ol” and "Benzenemethanol, α-(aminomethyl)-3,4-dimethoxy-" .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(3,4-dimethoxyphenyl)ethanol” is1S/C10H15NO3/c1-13-9-4-3-7 (8 (11)6-12)5-10 (9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis

“2-Amino-2-(3,4-dimethoxyphenyl)ethanol” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Characterization in Chemical Compounds

Research on 2-Amino-2-(3,4-dimethoxyphenyl)ethanol involves its use in the synthesis and characterization of various chemical compounds. For instance, Tayade and Waghmare (2016) utilized this compound in the synthesis of a series of 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties. These compounds were characterized using chemical tests, elemental analysis, and spectral characterizations, demonstrating the compound's role in the formation of complex chemical structures (Tayade & Waghmare, 2016).

Role in Lignin Model Compound Studies

The compound also finds application in lignin model compound studies. For example, Nie et al. (2014) conducted a kinetics study of the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide. This study provided insights into the chlorination and oxidizing reactions of the compound, suggesting its usefulness in understanding lignin behavior and potential environmental implications in bleaching processes (Nie et al., 2014).

Involvement in Pharmaceutical Chemistry

Furthermore, the compound plays a role in pharmaceutical chemistry. Sroor (2019) explored the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, where 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile was used as a precursor in the reaction. This demonstrates the compound's utility in developing new pharmaceutical structures (Sroor, 2019).

Applications in Catalysis

The compound is also used in studies involving catalysis. Cui et al. (1999) researched the oxidation of lignin model compounds, including 1-(3,4-dimethoxyphenyl)ethanol, with hydrogen peroxide catalyzed by a Mn(IV)-Me4DTNE complex. This study highlights the compound's relevance in catalytic processes, particularly in the oxidation reactions of lignin model compounds (Cui et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

2-amino-2-(3,4-dimethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZVUXBFNRPOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3,4-dimethoxyphenyl)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)

![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)

![2-Amino-2-[3-(2,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2674230.png)

![N-(1-Cyanocyclopropyl)-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxamide](/img/structure/B2674234.png)

![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)

![Ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2674245.png)